molecular formula C11H15NO2 B8701279 Methyl 4-(2-aminopropyl)benzoate CAS No. 74733-67-8

Methyl 4-(2-aminopropyl)benzoate

Cat. No.: B8701279
CAS No.: 74733-67-8
M. Wt: 193.24 g/mol
InChI Key: RHBGWZSBVYGMNY-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminopropyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a 2-aminopropyl substituent at the para position of the benzene ring. This structure confers both lipophilic (from the ester and aromatic ring) and hydrophilic (from the primary amine) properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

74733-67-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-(2-aminopropyl)benzoate

InChI

InChI=1S/C11H15NO2/c1-8(12)7-9-3-5-10(6-4-9)11(13)14-2/h3-6,8H,7,12H2,1-2H3

InChI Key

RHBGWZSBVYGMNY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Differences

Compound Name Substituent at Para Position Amine Type Key Functional Groups
This compound (Target) 2-Aminopropyl Primary aliphatic Ester, primary amine
C1–C7 () Piperazine-linked quinoline-carbonyl Secondary (piperazine) Ester, quinoline, piperazine
Compounds 4–6 () 4-Alkoxyethoxy + arylpiperazine Tertiary (arylpiperazine) Ester, alkoxyethoxy, arylpiperazine
Pesticide esters () Halogenated aryl groups None Ester, halogenated aryl

Key Observations :

  • The primary amine in the target compound contrasts with the secondary/tertiary amines in and , which may alter solubility and reactivity. Primary amines typically exhibit higher basicity (pKa ~9–10) compared to piperazine derivatives (pKa ~7–9 for secondary amines) .
  • Halogenated aryl groups in pesticide esters () prioritize lipophilicity and stability, whereas the target compound’s amine may facilitate hydrogen bonding and aqueous solubility .

Comparison :

  • The target compound’s primary amine may require milder reaction conditions compared to the piperazine-quinoline derivatives in , which involve multi-step coupling.
  • Salt formation (e.g., hydrochloride), as seen in , could improve the target compound’s solubility, analogous to arylpiperazine derivatives .

Physicochemical Properties

Property This compound (Inferred) C1–C7 () Compounds 4–6 ()
Lipophilicity (logP) Moderate (amine vs. ester balance) High (quinoline/piperazine) Moderate (alkoxyethoxy)
Solubility Water-soluble as hydrochloride salt Low (crystalline solids) Enhanced via dihydrochloride salts
pKa ~9.5 (primary amine) ~7–9 (piperazine) ~8.5–9.5 (arylpiperazine)

Key Findings :

  • The target compound’s primary amine may offer superior aqueous solubility compared to the crystalline, lipophilic C1–C7 derivatives .
  • logP values for Compounds 4–6 () range from 2.5–4.0, suggesting the target compound’s logP could fall within this range due to its amine and ester groups .

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